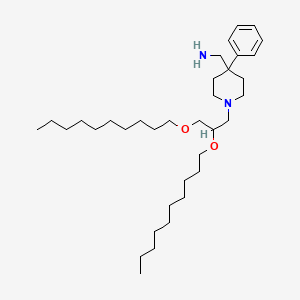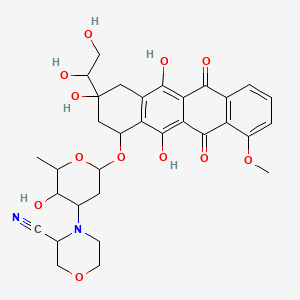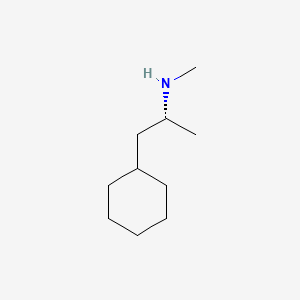
1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine is a chemical compound that belongs to the class of naphthalenamines This compound is characterized by its tetrahydronaphthalene core structure, which is substituted with a methoxy group and an isopropylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-1-tetralone and isopropylamine.
Reduction: The carbonyl group of 5-methoxy-1-tetralone is reduced to form the corresponding alcohol.
Amination: The alcohol is then subjected to amination with isopropylamine under suitable conditions to form the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthalene ring.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine involves its interaction with specific molecular targets. These may include:
Receptors: The compound may bind to certain receptors in the body, modulating their activity.
Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.
Pathways: The compound may influence signaling pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-1-naphthalenamine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-5-methoxy-N-propyl-1-naphthalenamine: This compound has a similar structure but with a propyl group instead of an isopropyl group.
1,2,3,4-Tetrahydro-5-methoxy-N-(1-methylethyl)-2-naphthalenamine: This compound differs in the position of the amine group on the naphthalene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
| 52373-01-0 | |
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
5-methoxy-N-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H21NO/c1-10(2)15-13-8-4-7-12-11(13)6-5-9-14(12)16-3/h5-6,9-10,13,15H,4,7-8H2,1-3H3 |
Clé InChI |
YUSXGZCTJMZLNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1CCCC2=C1C=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)
